molecular formula C14H19N3O3S2 B2561105 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034562-58-6

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2561105
CAS No.: 2034562-58-6
M. Wt: 341.44
InChI Key: QFLUQOGNDGJMJX-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide” would need to be determined through methods such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can vary widely depending on the specific compound and conditions. In general, thiophene derivatives can undergo a variety of reactions, including those involving their sulfur atom .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” would need to be determined experimentally.

Scientific Research Applications

One-Pot Synthesis of Heterocyclic Sulfonamides

Rozentsveig et al. (2013) developed a one-pot synthesis method for heterocyclic sulfonamides, including imidazolyl and thiazolyl derivatives, which could be relevant for the synthesis of compounds like "N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide" (Rozentsveig et al., 2013).

Anticancer and Antiviral Activities

Ş. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, including sulfonamides, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the potential therapeutic applications of sulfonamide derivatives (Ş. Küçükgüzel et al., 2013).

Drug Metabolism Studies

Zmijewski et al. (2006) illustrated the use of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide, demonstrating the relevance of sulfonamides in drug metabolism and pharmacokinetic studies (Zmijewski et al., 2006).

Sulfonamide Derivatives as Antimicrobial and Antiproliferative Agents

El-Gilil (2019) reported on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives showing effective antimicrobial and antiproliferative activities, highlighting the versatility of sulfonamide compounds in therapeutic applications (El-Gilil, 2019).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis, characterization, and application of novel thiophene derivatives.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-10(2)17-8-14(15-9-17)22(19,20)16-7-6-12-4-5-13(21-12)11(3)18/h4-5,8-10,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUQOGNDGJMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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